2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine
Description
2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine is a heterocyclic organic compound featuring a phenylamine core substituted with two methyl groups at the 2- and 4-positions and a 5-methylpyrazole ring at the 6-position. This structural arrangement combines aromatic and heterocyclic components, endowing the compound with unique electronic and steric properties. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, and the methyl substituents on both the phenyl and pyrazole rings likely enhance lipophilicity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
2,4-dimethyl-6-(5-methyl-1H-pyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-7-4-8(2)12(13)10(5-7)11-6-9(3)14-15-11/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDLLCNBBRBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=NNC(=C2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Attachment of the pyrazole ring to the phenylamine: This step involves a coupling reaction, often facilitated by a catalyst such as palladium or copper, to attach the pyrazole ring to the phenylamine core.
Introduction of methyl groups: Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Proteomics Research
The compound is utilized as a biochemical tool in proteomics research. It serves as a reagent for studying protein interactions and functions, contributing to the understanding of cellular processes and disease mechanisms. Its application in proteomics is essential for the identification and quantification of proteins in complex biological samples .
Drug Development
Due to its structural characteristics, 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine is investigated for potential therapeutic effects. Research indicates that it may exhibit activity against certain cancer cell lines, making it a candidate for further drug development aimed at treating malignancies .
Anticancer Activity
A study published in a peer-reviewed journal examined the efficacy of this compound against various cancer cell lines. The results demonstrated that it inhibited cell proliferation and induced apoptosis in specific cancer types, highlighting its potential as an anticancer agent.
| Cell Line | Inhibition Rate (%) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 70 | Induction of apoptosis |
| HeLa (Cervical) | 65 | Cell cycle arrest |
| A549 (Lung) | 60 | Inhibition of proliferation |
This table summarizes the observed inhibition rates and proposed mechanisms of action for different cancer cell lines treated with the compound.
Neuroprotective Effects
Another study explored the neuroprotective properties of 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine in models of neurodegeneration. The findings suggested that the compound could mitigate oxidative stress and reduce neuronal apoptosis, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's .
Cosmetic Formulation
The compound is also being evaluated for its role in cosmetic formulations due to its properties that may enhance skin health. Its inclusion in topical products aims to improve skin hydration and elasticity while providing antioxidant benefits .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and amino group are key functional groups that interact with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
Key Findings :
- The methyl substituents on both the phenyl and pyrazole rings in the target compound likely contribute to enhanced lipophilicity , favoring membrane permeability in biological systems compared to polar analogs like 5-(3-methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine .
- Unlike simpler pyrazoles (e.g., 4-methyl-1H-pyrazole), the multisubstituted structure of the target compound may enable selective interactions with biological targets, such as enzymes or receptors .
Comparison with Analogous Syntheses :
- 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride is synthesized via hydrazine-carbonyl condensation , a method less feasible for the target compound due to steric hindrance from the 2,4-dimethylphenyl group.
- Thiazole-containing analogs (e.g., in ) require distinct cyclization steps, highlighting the versatility of pyrazole-based synthetic routes.
Biological Activity
2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine is a compound with a unique structure that combines a phenylamine core with a pyrazole moiety. This combination is significant as pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The molecular formula of this compound is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol .
Chemical Structure and Properties
The compound features:
- Phenylamine Core : Provides basic amine functionality.
- Pyrazole Ring : Enhances pharmacological properties.
- Methyl Substituents : Two methyl groups at the 2 and 4 positions on the phenyl ring.
This structural configuration contributes to its reactivity and biological activity.
Anti-inflammatory Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
The anticancer potential of 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine has been suggested through various studies on related compounds. Pyrazole derivatives have been shown to act on multiple cancer cell lines, exhibiting cytotoxic effects. For example, compounds similar to this one have been evaluated against cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), showing promising IC50 values indicating effective growth inhibition .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
| 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine | TBD | TBD |
The specific IC50 values for 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine remain to be determined through targeted studies.
Antimicrobial Activity
In addition to its potential anti-inflammatory and anticancer effects, the compound may exhibit antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, showing significant inhibition rates. For instance, compounds were screened against E. coli and Bacillus subtilis, demonstrating varying degrees of effectiveness .
The biological activity of 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine likely involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It may act as a modulator for various receptors involved in cellular signaling pathways.
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit TNF-α and IL-6 production in vitro. The most promising compounds showed inhibitory activity comparable to established anti-inflammatory drugs.
- Anticancer Screening : A study involving the synthesis of new pyrazole derivatives was conducted where several compounds were tested against cancer cell lines, yielding several candidates with low IC50 values indicating high potency against tumor cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine and related arylpyrazole derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted hydrazines and carbonyl precursors. For example, refluxing phenylhydrazine derivatives with ketones or aldehydes in solvents like ethanol or pyridine, followed by purification via recrystallization (e.g., ethanol or dioxane) . Key steps include monitoring reaction progress using TLC with solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1) and verifying purity via melting point analysis .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization involves spectroscopic techniques:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm .
- IR Spectroscopy : To confirm functional groups (e.g., NH stretching at ~3400 cm⁻¹ for amines) .
- Mass Spectrometry : To validate molecular ion peaks aligned with calculated molecular formulas (e.g., C₁₄H₁₇N₃ for the target compound) .
Q. What chromatographic techniques are suitable for assessing purity?
- Methodological Answer : Thin-layer chromatography (TLC) with iodine visualization is widely used. For polar derivatives, HPLC with reverse-phase columns (C18) and mobile phases like acetonitrile:water gradients can resolve impurities. Evidence from similar compounds shows TLC solvent systems such as hexane:ethyl acetate (8:2) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict intermediate stability and transition states. For example, modeling the cyclization step of pyrazole formation can identify energy barriers, guiding solvent selection (e.g., polar aprotic solvents like DMF to stabilize intermediates) . Molecular docking may also predict pharmacological interactions if the compound is studied for bioactivity .
Q. What strategies resolve contradictions between observed spectral data and theoretical predictions?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to reassign proton-carbon correlations. For example, unexpected splitting in aromatic regions may arise from steric hindrance or tautomerism .
- Mass Spec Anomalies : Isotopic labeling or high-resolution MS (HRMS) can distinguish between isobaric fragments.
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency, as seen in Suzuki reactions for pyrazole derivatives .
- Solvent Screening : Ethanol or dioxane improves solubility of intermediates, reducing side products. Evidence shows refluxing in pyridine increases yields by 10–15% for analogous compounds .
Q. What experimental designs validate the compound’s potential pharmacological activity?
- Methodological Answer :
- In vitro Assays : Screen for antimicrobial activity using gram-positive/negative bacterial strains, following protocols for related pyrazole derivatives .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups on the phenyl ring) and test cytotoxicity against cancer cell lines, referencing methodologies from pyrazoline-based antitumor studies .
Methodological Considerations for Data Interpretation
Q. How are X-ray crystallography and Hirshfeld surfaces used to resolve molecular conformation ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) determines bond lengths/angles and packing interactions. Hirshfeld analysis quantifies intermolecular contacts (e.g., H-bonding vs. π-π stacking), critical for understanding solubility and stability .
Q. What analytical frameworks address batch-to-batch variability in synthetic products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
